1-Isopropylpiperidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Isopropylpiperidin-4-ol involves various chemical reactions and techniques. For instance, the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, which are structurally similar to 1-Isopropylpiperidin-4-ol, have been explored through reactions that yield cis and trans isomers of the compound. These processes involve the use of specific reagents and conditions to control the stereochemistry of the resulting compounds (Casy & Jeffery, 1972).
Molecular Structure Analysis
The molecular structure of compounds analogous to 1-Isopropylpiperidin-4-ol has been studied using various spectroscopic techniques. NMR spectroscopy, in particular, provides detailed information about the molecular structure and the conformational preferences of these compounds. For example, the synthesis, spectral, and computational studies of N-acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one oximes reveal the presence of rotameric forms and their conformational behavior in solution (Manimekalai & Sivakumar, 2010).
Chemical Reactions and Properties
1-Isopropylpiperidin-4-ol and related compounds can undergo various chemical reactions, highlighting their reactive nature and chemical properties. The ultrasound-promoted synthesis of bipodal and tripodal piperidin-4-ones, followed by reduction to piperidin-4-ols, showcases the compound's ability to participate in chemical transformations that lead to structurally complex and interesting molecules (Rajesh, Reddy, & Vijayakumar, 2012).
Scientific Research Applications
Stereochemistry and Analgesic Properties
- Stereochemistry in Medicinal Chemistry : The stereochemistry of diastereoisomeric propionyl esters of 4-(2-furyl)-3-methyl-1-phenethylpiperidin-4-ols, which includes compounds similar to 1-isopropylpiperidin-4-ol, has been analyzed through 13C NMR. This research provides insights into the molecular structures that may correlate with analgesic properties, important in medicinal chemistry (Casy, Dewar, & Pascoe, 1983).
Synthesis and Structural Analysis
Total Synthesis and Cancer Treatment : 1-Isopropylpiperidin-4-ol derivatives have been synthesized in the context of developing inhibitors for P-glycoprotein, a protein implicated in multi-drug resistance in cancer treatment. This demonstrates the compound's relevance in creating complex structures for therapeutic purposes (Todoroki, Iwatsu, Urabe, & Inoue, 2014).
Synthesis and Stereochemistry in Organic Chemistry : The synthesis and stereochemical analysis of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, closely related to 1-isopropylpiperidin-4-ol, offer valuable insights into configurations and preferred conformations, crucial for organic chemistry and drug design (Casy & Jeffery, 1972).
Biological Activities and Antimicrobial Properties
Stereochemical Effects on Biological Activities : The synthesis of derivatives of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol, a compound similar to 1-isopropylpiperidin-4-ol, and their stereochemical effect on antibacterial, antifungal, and anthelmintic activities highlight the importance of stereochemistry in determining biological activities. This is significant in the development of new antimicrobial agents (Venkatesan & Maruthavanan, 2015).
Antimicrobial Evaluation : The synthesis and stereochemistry of t(3)-isopropyl-r(2), c(6)-di-2′-furanylpiperidin-4-one and its derivatives, which are structurally related to 1-isopropylpiperidin-4-ol, and their evaluation for antimicrobial properties against various bacterial and fungal strains, underscore the potential of these compounds in antimicrobial research (Jayabharathi, Manimekalai, Selvaraj, & Praveena, 2007).
Safety And Hazards
properties
IUPAC Name |
1-propan-2-ylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRXHHMTKCJKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204236 | |
Record name | 1-Isopropylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylpiperidin-4-ol | |
CAS RN |
5570-78-5 | |
Record name | 1-Isopropylpiperidin-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5570-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isopropylpiperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005570785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isopropylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isopropylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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